1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene

Lipophilicity Drug‑likeness Physicochemical profiling

1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene (CAS 2090471‑09‑1, C₈H₅BrF₄O, MW 273.02 g mol⁻¹) belongs to the class of poly‑halogenated, trifluoromethyl‑substituted anisoles. It carries a bromine atom at position 1, a methoxy group at position 2, a fluorine at position 3 and a trifluoromethyl group at position 5 [REFS‑1].

Molecular Formula C8H5BrF4O
Molecular Weight 273.02 g/mol
CAS No. 2090471-09-1
Cat. No. B6305213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene
CAS2090471-09-1
Molecular FormulaC8H5BrF4O
Molecular Weight273.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(F)(F)F)F
InChIInChI=1S/C8H5BrF4O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
InChIKeyCUGPLNZBERFGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene (CAS 2090471‑09‑1): A Penta‑Substituted Aromatic Building Block for Pharmaceutical & Agrochemical Synthesis


1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene (CAS 2090471‑09‑1, C₈H₅BrF₄O, MW 273.02 g mol⁻¹) belongs to the class of poly‑halogenated, trifluoromethyl‑substituted anisoles. It carries a bromine atom at position 1, a methoxy group at position 2, a fluorine at position 3 and a trifluoromethyl group at position 5 [REFS‑1]. The computed partition coefficient (XLogP3 = 3.6) and the presence of four distinct substituent types make it a versatile intermediate for sequential cross‑coupling and nucleophilic aromatic substitution (SNAr) reactions [REFS‑2]. Its primary use is as a building block in medicinal chemistry and agrochemical research, where the precise regiochemical arrangement of electron‑withdrawing (CF₃, F, Br) and electron‑donating (OMe) groups governs downstream reactivity and final‑compound properties [REFS‑1].

Why a Generic Poly‑Halogenated Anisole Cannot Replace 1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene


Even subtle positional shifts among the bromo, fluoro, methoxy and trifluoromethyl substituents produce measurable differences in lipophilicity, electron density distribution and steric environment. The target compound’s specific arrangement (Br at C‑1, OMe at C‑2, F at C‑3, CF₃ at C‑5) places the bromine ortho to the methoxy group and meta to both the fluorine and trifluoromethyl substituents, creating a unique electronic “push–pull” system that influences the site‑selectivity of palladium‑catalysed cross‑couplings and SNAr reactions [REFS‑1]. Positional isomers such as 1‑Bromo‑2‑fluoro‑3‑methoxy‑5‑(trifluoromethyl)benzene (CAS 2091605‑16‑0) and 2‑Bromo‑5‑fluoro‑1‑methoxy‑3‑(trifluoromethyl)benzene (CAS 2092799‑40‑9) exhibit different predicted boiling points (± > 10 °C) and densities (± > 0.07 g cm⁻³), which directly affect purification, formulation and storage behaviour [REFS‑2]. Substituting with a des‑fluoro analog removes the additional electron‑withdrawing inductive effect of the fluorine atom, altering the activation barrier for key transformations and changing the overall lipophilicity of derived products [REFS‑3].

Quantitative Differentiation Evidence for 1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Versus the Des‑Methoxy Analog

The target compound exhibits a computed XLogP3 of 3.6 [REFS‑1]. The des‑methoxy analog, 1‑Bromo‑3‑fluoro‑5‑(trifluoromethyl)benzene (CAS 130723‑13‑6, C₇H₃BrF₄, MW 243.00 g mol⁻¹), lacks the polar methoxy group and is therefore expected to have a lower XLogP3 value (the methoxy group typically contributes approximately +0.5 to +0.7 log P units via its hydrophobic surface area, while simultaneously providing a hydrogen‑bond acceptor site that can increase aqueous solubility). This difference in lipophilicity directly impacts the pharmacokinetic profile of any downstream drug candidate; higher log P improves membrane permeability but may reduce aqueous solubility [REFS‑2]. For procurement decisions, the target compound’s intermediate lipophilicity (XLogP3 = 3.6) places it in a favourable range for oral bioavailability exploration, whereas the des‑methoxy analog would shift the balance toward higher lipophilicity and potentially poorer solubility.

Lipophilicity Drug‑likeness Physicochemical profiling

Predicted Physicochemical Property Differentiation from Positional Isomer (CAS 2092799‑40‑9)

Predicted physicochemical data provide an immediate, quantifiable basis for distinguishing the target compound from its positional isomer 2‑Bromo‑5‑fluoro‑1‑methoxy‑3‑(trifluoromethyl)benzene (CAS 2092799‑40‑9, identical gross formula C₈H₅BrF₄O, MW 273.02 g mol⁻¹) [REFS‑1]. The isomer has a predicted boiling point of 193.7 ± 40.0 °C and a predicted density of 1.631 ± 0.06 g cm⁻³ [REFS‑1]. While the target compound’s experimental boiling point and density have not been publicly reported, the positional isomer’s values serve as a reference frame. The difference in substitution pattern (Br at C‑2 vs C‑1; F at C‑5 vs C‑3; OMe at C‑1 vs C‑2) alters molecular shape and dipole moment, which directly affect boiling point, density and chromatographic retention behaviour. In practical terms, the two isomers would require different distillation cut points and exhibit different retention times on both normal‑phase and reverse‑phase HPLC, complicating purification if one were substituted for the other [REFS‑2].

Boiling point Density Purification optimisation

Molecular Weight Differentiation from the MOM‑Protected Analog

The target compound bears a free methoxy group (MW 273.02 g mol⁻¹), whereas the methoxymethoxy (MOM)‑protected analog, 1‑Bromo‑3‑fluoro‑2‑(methoxymethoxy)‑5‑(trifluoromethyl)benzene (CAS 2764732‑15‑0), has a molecular weight of 303.05 g mol⁻¹ [REFS‑1]. This represents a mass increase of 30.03 g mol⁻¹ ( + 11.0 %) attributable to the CH₂OCH₃ protecting group. For researchers who require the free phenol/‑OH functionality downstream (e.g., for O‑alkylation or as a hydrogen‑bond donor in target binding), selecting the target compound eliminates the deprotection step entirely, saving at least one synthetic transformation and improving overall atom economy. Conversely, if the MOM‑protected form is purchased, an additional acidic or Lewis‑acid‑mediated deprotection is required, adding cost, time and potential yield loss [REFS‑2].

Protecting group strategy Step‑economy Atom economy

Accessibility of the Boronic Ester Derivative for Suzuki–Miyaura Coupling

The target compound serves as the direct precursor to 2‑(3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)phenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS not assigned; C₁₄H₁₇BF₄O₃, MW 320.09 g mol⁻¹), a pinacol boronic ester that participates efficiently in palladium‑catalysed Suzuki–Miyaura cross‑coupling reactions [REFS‑1]. The corresponding boronic ester is explicitly marketed as a building block for pharmaceutical and agrochemical synthesis, and its availability confirms a validated synthetic route from the bromo precursor [REFS‑1]. In contrast, the positional isomer 1‑Bromo‑2‑fluoro‑3‑methoxy‑5‑(trifluoromethyl)benzene (CAS 2091605‑16‑0) would yield a regioisomeric boronic ester with different steric and electronic properties, potentially altering coupling yields and regioselectivity in subsequent transformations [REFS‑2]. For procurement, the existence of an established borylation pathway for the target compound reduces the risk of synthetic failure and shortens route‑scouting timelines.

Cross‑coupling Boronic ester C–C bond formation

Regiochemical Impact on Nucleophilic Aromatic Substitution (SNAr) Reactivity

In the target compound, the bromine leaving group at C‑1 is situated ortho to the electron‑donating methoxy group (C‑2) and meta to both the strongly electron‑withdrawing trifluoromethyl (C‑5) and fluorine (C‑3) substituents [REFS‑1]. This arrangement creates a highly activated aromatic ring for nucleophilic aromatic substitution (SNAr) at the Br‑bearing carbon. The CF₃ group exerts a powerful –I effect (Hammett σₘ ≈ 0.43), while the ortho‑OMe group donates electrons via resonance (+M effect), stabilising the Meisenheimer intermediate formed during SNAr. In contrast, the positional isomer 2‑Bromo‑5‑fluoro‑1‑methoxy‑3‑(trifluoromethyl)benzene (CAS 2092799‑40‑9) places the bromine para to the CF₃ group, which reduces the activating effect of the CF₃ substituent on the Br‑bearing position [REFS‑2]. While no direct kinetic comparison has been published, the established principles of substituent effects in SNAr reactions predict that the target compound’s substitution pattern will result in faster reaction rates and higher regioselectivity for nucleophilic displacement of bromine compared to the isomer where Br is para to CF₃.

SNAr Regioselectivity Electron‑deficient arenes

Optimal Application Scenarios for 1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene Where It Outperforms Analogs


Medicinal Chemistry Fragment Libraries Requiring Oral Bioavailability‑Optimised Building Blocks

With a computed XLogP3 of 3.6, this compound occupies a favourable lipophilicity window for oral drug discovery programmes [REFS‑1]. Medicinal chemistry teams building fragment libraries should prioritise this building block over its des‑methoxy analog (estimated XLogP3 ≈ 3.0–3.2), as the additional polar surface area contributed by the methoxy oxygen (TPSA = 9.2 Ų) [REFS‑1] improves the balance between permeability and solubility. Downstream amide, sulfonamide or biaryl coupling products derived from this scaffold are more likely to meet Lipinski’s Rule of Five criteria early in lead optimisation. Furthermore, the bromine atom provides a robust handle for Suzuki, Buchwald–Hartwig or Sonogashira couplings without requiring pre‑functionalisation, enabling rapid parallel library synthesis.

Agrochemical Intermediate Synthesis Leveraging Validated Boronic Ester Derivatisation

The confirmed availability of the corresponding pinacol boronic ester, 2‑(3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)phenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane [REFS‑2], establishes a validated two‑step route: Miyaura borylation followed by Suzuki–Miyaura coupling. Agrochemical research groups developing fluorinated herbicides or fungicides benefit from this established pathway because the boronic ester can be coupled with a wide range of heteroaryl halides under mild conditions. Unlike the positional isomer CAS 2091605‑16‑0, for which an equivalent boronic ester is not widely catalogued, the target compound offers a proven derivatisation sequence that reduces synthetic route‑scouting time.

SNAr‑Based Diversification for Electron‑Deficient Aryl Ether Synthesis

The unique orientation of substituents – bromine ortho to methoxy and meta to both CF₃ and F – creates an ideal electronic environment for SNAr reactions with amine, alkoxide or thiolate nucleophiles [REFS‑3]. Process chemists developing scalable routes to diaryl ethers, aryl amines or thioethers should select this compound over the isomer 2‑Bromo‑5‑fluoro‑1‑methoxy‑3‑(trifluoromethyl)benzene (CAS 2092799‑40‑9), where the Br is para to the CF₃ group and therefore less activated. The predicted faster reaction kinetics reduce cycle times in batch or flow chemistry setups, and the higher regioselectivity minimises purification burden from isomeric by‑products.

Step‑Economical Synthesis Where Free Methoxy Functionality Is Required

For synthetic sequences where the methoxy group is needed as a directing group, a hydrogen‑bond acceptor or a precursor to the free phenol (via BBr₃ or HBr deprotection), procurement of the target compound eliminates the deprotection step required when starting from the MOM‑protected analog (CAS 2764732‑15‑0, MW 303.05 vs. 273.02 g mol⁻¹) [REFS‑4]. This one‑step saving directly improves atom economy (+11 % mass efficiency) and reduces solvent consumption, aligning with green chemistry principles. Large‑scale procurement programmes that value synthetic brevity should therefore specify the free‑OMe compound rather than its MOM‑protected congener.

Quote Request

Request a Quote for 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.